molecular formula C15H13Cl2N3O2 B3129367 4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide CAS No. 339023-65-3

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide

Cat. No.: B3129367
CAS No.: 339023-65-3
M. Wt: 338.2 g/mol
InChI Key: CYXZHEBXLGRQGU-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group and a dimethylamino methylene group attached to a pyrrole ring.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 2,4-dichlorobenzoyl chloride , which is primarily used as an intermediate in the production of dyes and pharmaceuticals

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules or drugs, and the specific characteristics of the biological environment in which the compound is present. For example, the compound’s reactivity and stability may be affected by the presence of water, given that 2,4-dichlorobenzoyl chloride reacts with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorobenzoyl chloride . This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-20(2)8-19-15(22)13-5-9(7-18-13)14(21)11-4-3-10(16)6-12(11)17/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXZHEBXLGRQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139854
Record name 4-(2,4-Dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339023-65-3
Record name 4-(2,4-Dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339023-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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